![molecular formula C48H102N2O2Si2 B14177712 Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- CAS No. 856908-54-8](/img/structure/B14177712.png)
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- is a synthetic compound with the molecular formula C48H102N2O2Si2. This compound is characterized by the presence of a piperazine ring substituted with two dimethyloctadecylsilyl groups via ethoxy linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- typically involves the reaction of piperazine with 2-(dimethyloctadecylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- finds applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of specialty coatings and lubricants due to its unique surface-active properties.
作用機序
The mechanism of action of Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
類似化合物との比較
Similar Compounds
Piperazine: A simpler analog with a wide range of pharmacological activities.
1,4-Bis(2-hydroxyethyl)piperazine: Another derivative used in the synthesis of polyurethanes and as a buffering agent.
N,N’-Bis(2-hydroxyethyl)piperazine: Known for its use in the preparation of surfactants and corrosion inhibitors.
Uniqueness
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- is unique due to its long hydrophobic chains and siloxy groups, which impart distinct surface-active properties. This makes it particularly valuable in applications requiring amphiphilic compounds with high stability and specific interaction capabilities.
特性
CAS番号 |
856908-54-8 |
|---|---|
分子式 |
C48H102N2O2Si2 |
分子量 |
795.5 g/mol |
IUPAC名 |
2-[4-[2-[dimethyl(octadecyl)silyl]oxyethyl]piperazin-1-yl]ethoxy-dimethyl-octadecylsilane |
InChI |
InChI=1S/C48H102N2O2Si2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-47-53(3,4)51-45-43-49-39-41-50(42-40-49)44-46-52-54(5,6)48-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-48H2,1-6H3 |
InChIキー |
XYNZQDRUSFZOPO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCCN1CCN(CC1)CCO[Si](C)(C)CCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


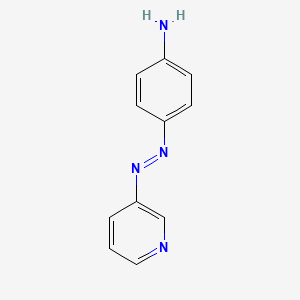
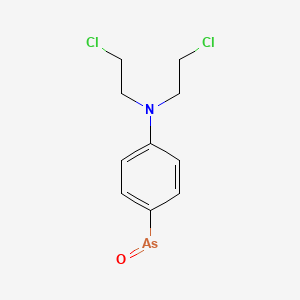

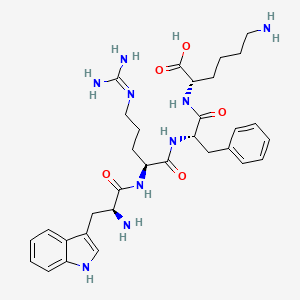

![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)

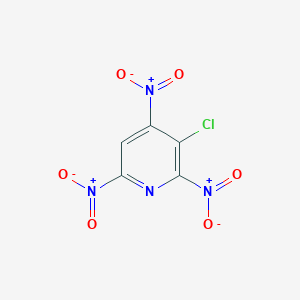
![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
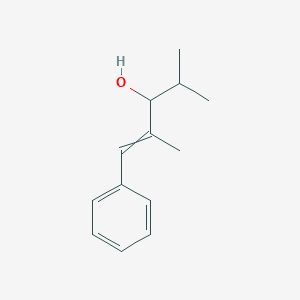
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
